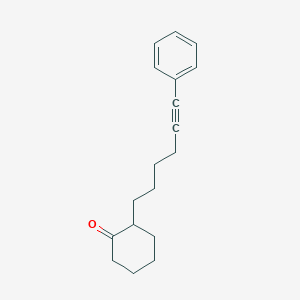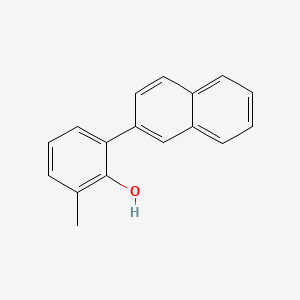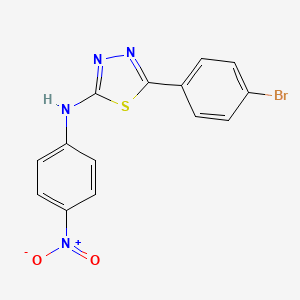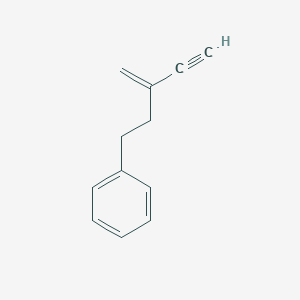![molecular formula C12H21ClN2O3 B14231152 1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole CAS No. 825650-64-4](/img/structure/B14231152.png)
1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole is a complex organic compound that features a combination of imidazole and polyether chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-chloroethoxy)ethanol, which is then further reacted to form the polyether chain.
Polyether Formation: The polyether chain is extended by reacting 2-(2-chloroethoxy)ethanol with ethylene oxide under controlled conditions to form 2-{2-[2-(2-chloroethoxy)ethoxy]ethoxy}ethanol.
Imidazole Introduction: The final step involves the reaction of the polyether chain with 2-methylimidazole under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the polyether chain can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring and the polyether chain.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield polyether amines, while oxidation can produce various oxidized derivatives of the imidazole ring .
Scientific Research Applications
1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)ethanol: A simpler compound with similar polyether chains but without the imidazole ring.
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: Another polyether compound with a different halogen substituent.
Uniqueness
1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole is unique due to the presence of both the imidazole ring and the extended polyether chain. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications .
Properties
CAS No. |
825650-64-4 |
|---|---|
Molecular Formula |
C12H21ClN2O3 |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethyl]-2-methylimidazole |
InChI |
InChI=1S/C12H21ClN2O3/c1-12-14-3-4-15(12)5-7-17-9-11-18-10-8-16-6-2-13/h3-4H,2,5-11H2,1H3 |
InChI Key |
MKMIBXCFFOVUON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCOCCOCCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde](/img/structure/B14231072.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
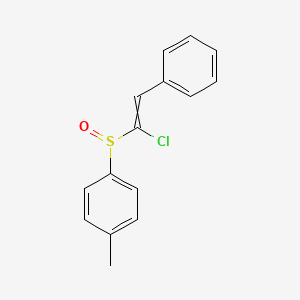

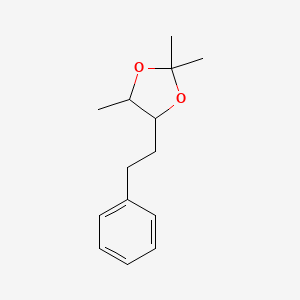
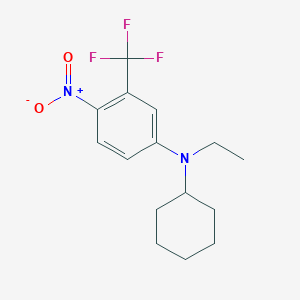
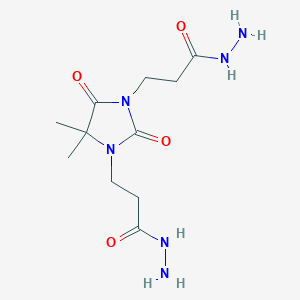
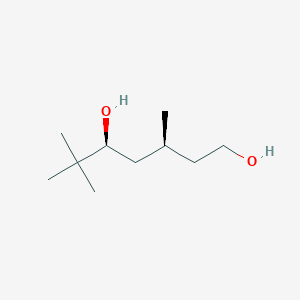
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
